Home > Products > Screening Compounds P51246 > 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea - 894015-55-5

1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Catalog Number: EVT-2912282
CAS Number: 894015-55-5
Molecular Formula: C17H15BrFN3O2
Molecular Weight: 392.228
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{2-[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]-1H -benzimidazol-1-yl}acetic acid hydrazide

  • Compound Description: This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, including hydrazones, pyrazoles, pyrroles, triazoles, oxadiazoles, and thiadiazoles. [] These heterocyclic derivatives are known for their diverse pharmacological activities.
  • Relevance: This compound shares the core 1-(4-bromophenyl)-5-oxopyrrolidin-3-yl structure with the target compound, 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea. The primary difference lies in the substitution at the urea nitrogen in the target compound, replaced by a benzimidazole-acetic acid hydrazide moiety in this related compound.
  • Compound Description: NTRC-739 is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2). It shows analgesic effects in animal pain models and is particularly effective in relieving pain associated with peripheral neuropathies. [, ]
  • Relevance: Although structurally distinct from 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, NTRC-739 belongs to the same research focus on identifying novel nonpeptide compounds with selectivity for specific neurotensin receptors. Both compounds are part of broader investigations into developing analgesics.

2-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)tricyclo[3.3.1.13,7]decane-2-carboxylic Acid (NTRC-844)

  • Compound Description: NTRC-844 is another selective antagonist for the rat NTS2 receptor. Notably, it was the first high-affinity NTS2-selective antagonist identified to be active in vivo. [] It plays a significant role in advancing the understanding of NTS2-mediated analgesia and its potential therapeutic applications.
  • Relevance: Similar to NTRC-739, NTRC-844 is part of the same research effort as 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, aiming to discover and characterize novel analgesics targeting specific neurotensin receptors. The presence of the 1-(4-fluorophenyl)-1H-pyrazol-3-yl moiety in both NTRC-844 and NTRC-739 highlights a potential structure-activity relationship within this class of compounds.

(R)-(+)-2-Amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]+ ++pyrrolidin-3-yl]thiazole (NRA0045)

  • Compound Description: NRA0045 exhibits high affinity for dopamine D4 receptors, particularly subtypes D4.2, D4.4, and D4.7, with significantly higher potency at the D4.2 receptor compared to the D2L receptor. [] It also displays high affinity for serotonin 5-HT2A and alpha-1 adrenoceptors. NRA0045 effectively antagonizes methamphetamine-induced hyperactivity and tryptamine-induced clonic seizures in animal models, suggesting potential antipsychotic activity.

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1)

  • Compound Description: Compound 1 serves as a lead compound in the development of new treatments for psoriasis. It exhibits moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential molecular target for psoriasis treatment. [] This compound forms the basis for further structural optimization to enhance potency and selectivity.
  • Relevance: Both Compound 1 and 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea belong to the aryl urea class of compounds, featuring an urea moiety connecting two aromatic rings. Despite differences in the specific substitutions on the aromatic rings and the absence of a pyrazole ring in the target compound, the shared urea linker suggests a possible commonality in their binding interactions and pharmacological activities.

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

  • Compound Description: Compound 18b is a potent FLT3 inhibitor developed from the lead compound 1. [] It exhibits significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, showing potential as a drug candidate for this chronic skin condition.
  • Relevance: This compound shares a structural resemblance with 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea through the presence of a urea linker connecting a substituted phenyl ring to another heterocyclic moiety. While the specific heterocyclic rings and substituents differ, this shared structural feature suggests a possible similarity in their binding modes and pharmacological actions.
  • Compound Description: This class of compounds demonstrates moderate anticancer activity and antioxidant potential. Specifically, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) exhibits promising anticancer activity against various cancer cell lines, including EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, and ACHN. [] The presence of a 4-bromo substituent on the phenyl ring appears to contribute to its anticancer activity.
  • Relevance: The 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs share a structural similarity with 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, both featuring a urea moiety connected to an aromatic ring. This structural similarity, particularly the presence of the urea linker, suggests a possible overlap in their binding modes and potential for exhibiting overlapping pharmacological activities.

1-(4-bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea

  • Compound Description: This compound exhibits plant growth regulation (PGR) activity, demonstrating its ability to influence plant growth and development. [] The presence of the 1H-1,2,4-triazol-3-yl moiety likely contributes to its PGR properties.
  • Relevance: 1-(4-bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea and 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea belong to the aryl urea class of compounds, characterized by a urea moiety connecting two aromatic or heterocyclic rings. Despite differences in their ring substitutions, the shared urea linker suggests a possible commonality in their binding interactions and potential for shared pharmacological activities.
Overview

1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The presence of bromine and fluorine substituents on the phenyl rings enhances its biological activity by influencing its interaction with biological targets.

Source

The compound can be synthesized through various chemical pathways, as detailed in scientific literature and patents. It is often discussed in the context of drug development and synthesis methods aimed at improving efficacy and reducing side effects.

Classification

1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is classified as a urea derivative and falls under the broader category of pharmaceutical intermediates. Its chemical structure includes a urea functional group, which is known for its role in biological systems and as a precursor in the synthesis of various drugs.

Synthesis Analysis

Methods

The synthesis of 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step reactions starting from commercially available precursors. Key methods include:

  • Nucleophilic Substitution Reactions: The introduction of bromine and fluorine substituents is often achieved through nucleophilic aromatic substitution.
  • Formation of Urea Linkage: The urea moiety is formed by reacting an amine with an isocyanate or by direct condensation reactions involving carbonyl compounds.

Technical Details

The synthesis may utilize solvents such as dimethylformamide or dimethyl sulfoxide under controlled temperatures to enhance yield and purity. Reaction conditions, including temperature, time, and catalyst presence, are critical for optimizing the synthesis.

Molecular Structure Analysis

Data

The compound has a molecular formula of C15H15BrFN2OC_{15}H_{15}BrFN_2O with a molecular weight of approximately 337.2 g/mol. The presence of bromine (Br) and fluorine (F) significantly affects its electronic properties, which in turn influences its reactivity and biological interactions.

Chemical Reactions Analysis

Reactions

1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can participate in various chemical reactions:

  • Hydrolysis: The urea bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the modification of the compound to enhance its pharmacological properties.

Technical Details

Reactions are typically conducted under inert atmospheres to prevent oxidation or degradation. Analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and product purity.

Mechanism of Action

Process

The mechanism of action for 1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific biological targets, potentially including enzymes or receptors relevant to disease pathways. The fluorinated phenyl ring may enhance binding affinity due to increased lipophilicity and electronic effects.

Data

Studies indicate that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties. Further research is needed to elucidate its precise mechanism at the molecular level.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Data on melting point should be determined experimentally but is generally expected to fall within a range typical for similar compounds.

Chemical Properties

  • Solubility: Solubility studies indicate that it may be soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound's stability under various pH conditions should be evaluated to understand its shelf-life and storage requirements.
Applications

Scientific Uses

1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has potential applications in:

  • Drug Development: As a lead compound for developing new therapeutic agents targeting specific diseases.
  • Biological Research: Used in studies aimed at understanding cellular mechanisms or pathways involved in disease progression.

Research into this compound could lead to novel treatments in oncology or other therapeutic areas where targeted action is beneficial. Further investigation into its pharmacodynamics and pharmacokinetics is essential for assessing its viability as a drug candidate.

Properties

CAS Number

894015-55-5

Product Name

1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

IUPAC Name

1-(3-bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Molecular Formula

C17H15BrFN3O2

Molecular Weight

392.228

InChI

InChI=1S/C17H15BrFN3O2/c18-11-2-1-3-13(8-11)20-17(24)21-14-9-16(23)22(10-14)15-6-4-12(19)5-7-15/h1-8,14H,9-10H2,(H2,20,21,24)

InChI Key

NKLZHCHLOVAZEN-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC(=CC=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.